7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol is a derivative of 1,2,3,4-Tetrahydronaphthalen-1-ol . The latter compound, also known as Tetralin-1-ol or α-Tetralol, is a hydroxylated version of tetralin . The molecular formula of 1,2,3,4-Tetrahydronaphthalen-1-ol is C10H12O .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydronaphthalen-1-ol, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydronaphthalen-1-ol include a molecular weight of 148.2 , and it is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dry place .Safety and Hazards
The safety information for 1,2,3,4-Tetrahydronaphthalen-1-ol indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
CAS RN |
32820-11-4 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10,12H,1-3H2 |
InChI Key |
GTNBTXJNXZBVJP-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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